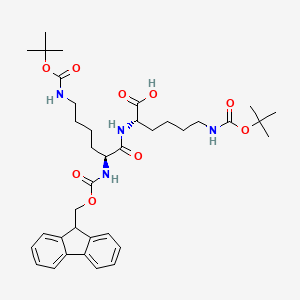

Fmoc-Lys(Boc)-Lys(Boc)-OH

Description

Significance of Branched Amino Acid Building Blocks in Contemporary Chemical Biology Research

Branched amino acids are fundamental to the structure and function of proteins. nih.govnih.gov In the context of synthetic peptide chemistry, they are indispensable tools for creating molecules with tailored three-dimensional shapes and functionalities. wiley-vch.de These building blocks allow for the construction of dendrimers, branched peptides, and other complex scaffolds that can be used to:

Develop novel therapeutics: Multivalent display of peptide epitopes can lead to more potent drugs. nih.gov

Create advanced diagnostic tools: Branched structures can be used to develop highly sensitive biosensors.

Engineer new biomaterials: The self-assembly properties of branched peptides can be harnessed to create novel nanomaterials. reading.ac.ukacs.org

The ability to introduce branching in a controlled and predictable manner is therefore a key enabling technology in chemical biology. merel.si

Orthogonal Protection Strategies for Lysine (B10760008) Residues in Advanced Peptide Synthesis

The synthesis of complex peptides, especially those with branched structures, relies heavily on the concept of orthogonal protection. researchgate.netiris-biotech.de This strategy involves using protecting groups for different functional groups that can be removed under distinct chemical conditions without affecting each other. nih.govrsc.org In the case of lysine, both the α-amino and ε-amino groups must be selectively protected and deprotected to control the sequence of peptide bond formation.

The most common orthogonal protection scheme in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy. iris-biotech.de The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group and is removed by a base, typically piperidine (B6355638). The Boc (tert-butyloxycarbonyl) group, on the other hand, protects the ε-amino group of the lysine side chain and is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like trifluoroacetic acid (TFA). chempep.compeptide.com This orthogonality is crucial for the stepwise assembly of peptide chains. researchgate.net

For more complex architectures, additional orthogonal protecting groups are required. For instance, groups like Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) can be used to protect the side chain of lysine. These are removed by hydrazine, adding another layer of selective deprotection. merel.sisigmaaldrich.com

Conceptual Framework of Fmoc-Lys(Boc)-Lys(Boc)-OH as a Defined Branching Scaffold

This compound is a specialized building block designed to introduce a defined, two-pronged branch within a peptide sequence. Its structure consists of a lysine residue whose α-amino group is protected by Fmoc and whose ε-amino group is coupled to a second lysine residue. Both the α-amino and ε-amino groups of this second lysine are protected with Boc groups.

This unique arrangement provides a pre-formed branching point. During SPPS, the Fmoc group is removed, allowing the peptide chain to be extended from the α-amino group of the first lysine. The two Boc-protected amino groups on the second lysine remain intact. At a later stage, these Boc groups can be removed simultaneously under acidic conditions, revealing two free amino groups. This allows for the subsequent growth of two identical or different peptide chains from this single branching unit, leading to a bivalent structure.

Properties

CAS No. |

169151-00-2 |

|---|---|

Molecular Formula |

C37H52N4O9 |

Molecular Weight |

696.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

InChI |

InChI=1S/C37H52N4O9/c1-36(2,3)49-33(45)38-21-13-11-19-29(31(42)40-30(32(43)44)20-12-14-22-39-34(46)50-37(4,5)6)41-35(47)48-23-28-26-17-9-7-15-24(26)25-16-8-10-18-27(25)28/h7-10,15-18,28-30H,11-14,19-23H2,1-6H3,(H,38,45)(H,39,46)(H,40,42)(H,41,47)(H,43,44)/t29-,30-/m0/s1 |

InChI Key |

DJXCWKRDTOZKCV-KYJUHHDHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc Lys Boc Lys Boc Oh and Its Incorporations into Complex Peptidic Structures

Convergent and Divergent Synthetic Pathways for Di-Lysine Building Blocks

The synthesis of di-lysine structures can be approached through two primary strategies: divergent and convergent synthesis. wikipedia.orgresearchgate.net A divergent approach involves the sequential addition of protected lysine (B10760008) monomers to a growing peptide chain, often on a solid support. wikipedia.org Conversely, a convergent strategy focuses on first synthesizing the di-lysine block, Fmoc-Lys(Boc)-Lys(Boc)-OH, which is then incorporated as a single unit into the peptide sequence. researchgate.net

Solid-Phase Synthesis Protocols for this compound Assembly

Solid-phase peptide synthesis (SPPS) is the cornerstone for assembling peptide chains, including the synthesis of di-lysine motifs. chempep.compeptide.com The widely used Fmoc/tBu strategy is particularly well-suited for this purpose. peptide.comiris-biotech.de

The general cycle of Fmoc-based SPPS involves:

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a basic solution, typically 20-40% piperidine (B6355638) in a solvent like dimethylformamide (DMF). creative-peptides.comuci.edu

Washing: The resin is thoroughly washed to remove the deprotection reagent and byproducts.

Coupling: The next Fmoc-protected amino acid, in this case, Fmoc-Lys(Boc)-OH, is activated and coupled to the free amine on the resin. jpt.com

Washing: The resin is washed again to remove excess reagents and byproducts.

This cycle is repeated to elongate the peptide chain. For the synthesis of a peptide containing the this compound moiety, a standard Fmoc-Lys(Boc)-OH would first be coupled to the resin. After its Fmoc group is removed, a second Fmoc-Lys(Boc)-OH monomer is coupled to it, thereby forming the di-lysine sequence directly on the solid support.

A key advantage of SPPS is the ability to drive reactions to completion by using an excess of reagents, with easy removal of byproducts by simple filtration and washing. iris-biotech.de

Solution-Phase Synthetic Approaches for Di-Lysine Core Formation

While less common for long peptides, solution-phase synthesis offers a viable alternative for preparing the this compound building block itself. acs.orgcreative-peptides.com This approach involves carrying out the reactions in a homogeneous solvent system. The synthesis would entail the coupling of Fmoc-Lys(Boc)-OH with a lysine derivative where the alpha-amino group is free and the epsilon-amino and carboxyl groups are protected.

A study on solution-phase Fmoc-based peptide synthesis highlighted that Fmoc-Lys(Boc)-OH couples efficiently. acs.org The solubility of the reactants is a critical factor, and a buffered 40% acetonitrile (B52724) in aqueous solution at pH ~9.5 has been shown to be effective for many amino acids. acs.org After the coupling reaction, the desired dipeptide must be purified from the reaction mixture, often through chromatographic techniques.

Advanced Coupling Chemistries and Optimization Strategies for Lysine-Lysine Linkages

The formation of the amide bond between the two lysine residues is a critical step that requires efficient coupling chemistry to ensure high yields and minimize side reactions.

Reagent Selection for Efficient Amide Bond Formation

A variety of coupling reagents are available to activate the carboxylic acid group of the incoming amino acid for nucleophilic attack by the free amine. creative-peptides.comiris-biotech.de The choice of reagent is crucial for the success of the coupling reaction. iris-biotech.de

Common classes of coupling reagents include:

Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). creative-peptides.comiris-biotech.de These are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 6-Cl-HOBt to suppress racemization and improve efficiency. uniurb.it

Uronium/Aminium Salts: such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). jpt.comiris-biotech.de These reagents are known for their high reactivity and are often the preferred choice, especially for sterically hindered couplings. iris-biotech.de

Phosphonium Salts: such as BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate). jpt.com

Recent advancements have also introduced novel coupling reagents like ynamides, which have shown excellent tolerance for common protecting groups like Boc and Fmoc. acs.org

| Reagent Class | Examples | Key Characteristics |

|---|---|---|

| Carbodiimides | DCC, EDC | Cost-effective, often used with additives to reduce side reactions. creative-peptides.comiris-biotech.de |

| Uronium/Aminium Salts | HBTU, HATU, COMU® | Highly reactive, efficient for difficult couplings, COMU® is a modern standard. iris-biotech.de |

| Phosphonium Salts | PyBOP, BOP | Effective alternatives to uronium salts. jpt.comiris-biotech.de |

Minimization of Side Reactions in Lysine-Rich Sequences

The synthesis of peptides rich in lysine can be prone to specific side reactions. One major concern is the intramolecular cyclization of dipeptides to form diketopiperazines, especially when proline is the second amino acid, though it can occur with other residues as well. brieflands.com Another potential issue is the premature removal of the Fmoc group by the free amino group of the incoming amino acid. acs.org

In the context of this compound, the primary concern during its synthesis or incorporation is ensuring complete and efficient coupling to avoid the formation of deletion sequences. Aggregation of the growing peptide chain, which can be more pronounced in Fmoc/tBu chemistry, can also hinder coupling efficiency. peptide.com To mitigate this, strategies such as using stronger coupling reagents, optimizing reaction times, and employing chaotropic salts or "difficult sequence" protocols may be necessary.

Furthermore, during the derivatization of lysine residues, side reactions such as labeling of the N-terminus and modification of acidic amino acids can occur. researchgate.net Controlling reaction conditions like temperature and pH is crucial to minimize these undesired outcomes. researchgate.net

Applications of Fmoc Lys Boc Lys Boc Oh in the Construction of Multivalent Peptide Architectures

Design and Synthesis of Branched Peptides

Branched peptides are macromolecules where additional peptide chains are attached to the side chains of amino acids within a primary sequence, creating a tree-like structure. Lysine (B10760008) is an ideal monomer for this purpose due to its two distinct amino groups, α- and ε-, which can serve as branching points. upf.edu The use of pre-formed building blocks like Fmoc-Lys(Boc)-Lys(Boc)-OH facilitates the efficient synthesis of these constructs using solid-phase peptide synthesis (SPPS). mdpi.com

Dendritic peptide scaffolds are built upon a central core from which layers, or "generations," of branching units radiate outwards. Lysine is the most common building block for these scaffolds. nih.govrsc.org The synthesis begins with a core molecule, which can be a single lysine residue or a multi-functionalized resin. The user-specified compound, this compound, represents a G1 dendron.

The construction of these scaffolds proceeds by iteratively coupling lysine units. For example, starting with a resin-bound amino acid, Fmoc-Lys(Boc)-OH can be coupled. Following Fmoc deprotection, another Fmoc-Lys(Boc)-OH can be added, creating a linear chain. To induce branching, a doubly protected lysine such as Fmoc-Lys(Fmoc)-OH is used. mdpi.comsemanticscholar.org Removal of the two Fmoc groups exposes two new amines, to which two equivalents of Fmoc-Lys(Boc)-OH can be coupled, doubling the number of branches. This layer-by-layer approach allows for the creation of scaffolds with a precise number of terminal functional groups. These scaffolds are foundational for a variety of biomedical applications, including their use as carriers for drug delivery and in tissue engineering. acs.orgnih.gov

A significant application of lysine-based dendritic scaffolds is the synthesis of Multiple Antigenic Peptides (MAPs). upf.edunih.gov MAPs consist of a non-immunogenic lysine core onto which multiple copies of a specific peptide antigen (epitope) are synthesized. asm.org This multivalent presentation of the epitope can dramatically enhance the immune response compared to the free, monomeric peptide, making MAPs potent immunogens for vaccine development and valuable tools for diagnostics. nih.govasm.org

The synthesis is typically performed on a solid support using Fmoc chemistry. A lysine core is built up to the desired generation (e.g., with 4, 8, or 16 branches), and the antigenic peptide sequence is then synthesized simultaneously on each branch. upf.edu The multimeric arrangement is believed to improve the detection of low-affinity antibodies and can mimic the presentation of epitopes on the surface of pathogens. nih.gov

| Feature | Monomeric Peptide | Multi-Antigenic Peptide (MAP) | Research Finding |

| Structure | Single linear peptide chain | Dendritic lysine core with multiple peptide chains | MAPs present a high density of epitopes in a low molecular volume. google.com |

| Immunogenicity | Often low; requires conjugation to a carrier protein | High; often sufficient to elicit a strong immune response without a carrier | The multimeric form can better mimic native antigenic structures, leading to enhanced antibody production. nih.gov |

| Application | T-cell epitope mapping, basic research | Vaccine candidates, serodiagnostic reagents | MAPs have been successfully used in immunoassays for diagnosing various infectious diseases. nih.gov |

Engineering of Peptide Dendrimers with Defined Branching Patterns

Peptide dendrimers are a class of dendritic polymers where the monomer units are amino acids. Lysine-based dendrimers are particularly prevalent due to the synthetic versatility afforded by its two primary amines. mdpi.comnih.gov The precise, generational growth allows for unparalleled control over the final macromolecule's size, shape, and surface functionality. rsc.org

The most common strategy for synthesizing lysine dendrimers is a divergent approach using solid-phase peptide synthesis (SPPS). acs.orgrsc.org This method involves building the dendrimer outwards from a central core attached to an insoluble resin. mdpi.com The process is characterized by a repeating sequence of steps: deprotection and coupling.

Using orthogonally protected lysine derivatives like Fmoc-Lys(Boc)-OH and Fmoc-Lys(Fmoc)-OH is central to this strategy. nih.gov The Fmoc group is base-labile (removed by piperidine), while the Boc group is acid-labile (removed by trifluoroacetic acid, TFA). nih.govchempep.com This orthogonality allows for selective deprotection at each step, directing the growth of the dendrimer.

A typical layer-by-layer (or generation-by-generation) synthesis cycle proceeds as follows:

Coupling: A building block like Fmoc-Lys(Fmoc)-OH is coupled to the resin-bound core.

Deprotection: The two Fmoc groups are removed with a base, exposing two amine functionalities.

Coupling: Two equivalents of the next building block, for example, Fmoc-Lys(Boc)-OH, are coupled to the newly exposed amines. This completes the next generation. This cycle can be repeated to build higher-generation dendrimers with an exponentially increasing number of terminal groups. rsc.orgresearchgate.net

| Step | Action | Reagents/Conditions | Resulting Structure (Schematic) |

| 0 | Start with resin-bound core | Rink Amide Resin | Resin-NH₂ |

| 1 | Couple G0 Lysine | Fmoc-Lys(Fmoc)-OH, Coupling agents | Resin-NH-Lys(Fmoc)-Fmoc |

| 2 | Deprotect G0 | 20% Piperidine (B6355638) in DMF | Resin-NH-Lys(NH₂)-NH₂ |

| 3 | Couple G1 Lysine (x2) | Fmoc-Lys(Boc)-OH, Coupling agents | Resin-NH-Lys(NH-Lys(Boc)-Fmoc)₂ |

| 4 | Deprotect G1 | 20% Piperidine in DMF | Resin-NH-Lys(NH-Lys(Boc)-NH₂)₂ |

| 5 | Cleave from Resin | TFA-based cocktail | H₂N-Lys(NH-Lys(Boc)-NH₂)₂ (G1 Dendrimer) |

While perfect, symmetrical dendrimers are aesthetically and chemically appealing, the synthesis of "defect" or "imperfect" dendrimers is a powerful tool for research. acs.org A defect dendrimer is one in which one or more branches of a theoretically perfect structure are intentionally missing or different. acs.orgresearchgate.net This approach allows for the systematic investigation of structure-activity relationships (SAR), helping to determine how the number and spatial arrangement of peripheral functional groups influence a dendrimer's biological or chemical activity. acs.orgrsc.org

The synthesis of well-defined defect dendrimers is achieved by the strategic use of orthogonally protected lysine building blocks during layer-by-layer synthesis. acs.orgnih.gov For instance, in a step where two branches are to be added, a researcher might use one equivalent of a reactive building block (e.g., Fmoc-Lys(Boc)-OH) and one equivalent of a "capping" or non-reactive molecule, or simply leave one site unreacted. This creates a dendrimer with a known structural "defect." By comparing the activity of the defect dendrimer to its "perfect" counterpart, researchers can deduce the importance of specific branches or regions of the molecule for its function, such as gene delivery or receptor binding. acs.org

| Dendrimer Type | Description | Synthesis Strategy | Application in SAR | Research Finding |

| Perfect Dendrimer | Symmetrical, with all possible terminal positions occupied. | Iterative coupling using a single type of branching unit (e.g., Fmoc-Lys(Fmoc)-OH). | Serves as the baseline or control for activity studies. | Provides maximum valency for a given generation. |

| Defect Dendrimer | Asymmetrical, with one or more intentionally missing branches. | Use of mixed building blocks (e.g., Fmoc-Lys(Boc)-OH and Boc-Lys(Fmoc)-OH) to selectively block branch points. acs.orgresearchgate.net | Allows for probing the importance of branch location and density for biological function. | A defect dendrimer showed 4 times the binding affinity for glucose compared to its isomer with a different defect pattern, highlighting the importance of functional group allocation. acs.org |

Development of Multivalent Ligands and Receptor Probes

By attaching targeting molecules—such as peptides, sugars, or small molecules—to the terminal groups of a lysine dendrimer, scientists can create probes that bind to cell surface receptors with very high affinity and specificity. nih.govfu-berlin.de This enhanced binding is critical for applications in diagnostics, bio-imaging, and targeted drug delivery. The dendrimer core acts as a molecular platform, and the choice of generation (G1, G2, etc.) allows for tuning the valency (the number of attached ligands) to optimize the interaction with a specific biological target. nih.gov For example, dendrimers functionalized with specific ligands have been developed to target cancer cells or to facilitate the delivery of therapeutic proteins into the cell nucleus. fu-berlin.deresearchgate.net

Functionalization and Post Synthetic Modification of Fmoc Lys Boc Lys Boc Oh Derived Constructs

Site-Specific Bioconjugation via Deprotected Lysine (B10760008) Side Chains

The primary amino groups on lysine side chains are common targets for bioconjugation due to their nucleophilicity and frequent presence on the surface of proteins and peptides. mdpi.comrsc.org After the selective removal of the Boc protecting groups from the lysine residues in a peptide synthesized using Fmoc-Lys(Boc)-Lys(Boc)-OH, the exposed ε-amino groups become available for site-specific modification. nih.gov This approach is fundamental for attaching various molecules to the peptide scaffold.

The deprotected ε-amino groups of the lysine side chains provide reactive sites for the covalent attachment of fluorescent tags and other reporter molecules. mdpi.com This is a widely used strategy for creating probes to study biological processes. rsc.org For instance, amine-reactive fluorescent dyes, such as those bearing N-hydroxysuccinimide (NHS) esters or isothiocyanates, can be readily conjugated to the lysine side chains. mdpi.com This process allows for the creation of fluorescently labeled peptides that can be used in applications like fluorescence resonance energy transfer (FRET) assays to monitor peptide cleavage or conformational changes. hahnlab.com

A variety of fluorescent probes can be utilized for this purpose, each with distinct spectral properties. The choice of fluorophore depends on the specific application, including the desired excitation and emission wavelengths and the cellular environment.

Table 1: Examples of Fluorescent Tags for Lysine Conjugation

| Fluorescent Tag | Reactive Group | Common Application |

|---|---|---|

| Fluorescein isothiocyanate (FITC) | Isothiocyanate | Fluorescent labeling of proteins and peptides mdpi.com |

| Rhodamine B isothiocyanate (RITC) | Isothiocyanate | FRET, fluorescence microscopy |

| 7-Hydroxycoumarin | Carbonate ester | "Turn-on" fluorescent assays for enzyme activity rsc.org |

Beyond fluorescent tags, the lysine side chains can be conjugated with a variety of other molecules to impart specific functionalities. mdpi.com

Biotinylation: The attachment of biotin (B1667282) to the lysine side chains is a common strategy for affinity purification and detection. nih.govbiosynth.com The high affinity of biotin for avidin (B1170675) and streptavidin allows for the selective capture and isolation of biotinylated peptides. nih.gov This modification is typically achieved by reacting the deprotected lysine with an activated biotin derivative, such as biotin-NHS ester. biosynth.com

PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, known as PEGylation, is a widely used technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. nih.govacs.org PEGylation can increase solubility, reduce immunogenicity, and prolong circulation half-life. nih.gov The lysine side chains are frequent sites for PEGylation, often using PEG-NHS esters or other amine-reactive PEG derivatives. nih.gov

Other Modifiers: A diverse range of other chemical entities can be attached to the lysine side chains to create peptides with novel properties. This includes the conjugation of drugs for targeted delivery, the attachment of chelating agents for radiolabeling in imaging applications, or the introduction of specific chemical handles for further orthogonal reactions. rsc.orgnih.gov

Chemo-Selective Ligation Strategies for Complex Molecule Assembly

The functionalized lysine side chains can serve as anchor points for more complex molecular assemblies through chemo-selective ligation reactions. These reactions are highly specific and proceed under mild conditions, making them suitable for modifying sensitive biomolecules.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), provides a powerful tool for bioconjugation. researchgate.netnih.gov To utilize click chemistry, one of the lysine side chains in the this compound derived peptide is first modified to introduce either an azide (B81097) or an alkyne group. springernature.com For example, an azide can be installed by reacting the deprotected lysine with an azide-bearing reagent. nih.gov Subsequently, a molecule containing the complementary reactive partner (an alkyne for CuAAC or a strained cyclooctyne (B158145) for SPAAC) can be "clicked" onto the peptide. nih.govsichem.de This methodology allows for the efficient and specific assembly of complex structures, such as peptide-drug conjugates or multi-component imaging agents. researchgate.net

Table 2: Common Click Chemistry Reactions for Lysine Modification

| Reaction | Components | Catalyst | Key Features |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide | Copper(I) | High efficiency, forms a stable triazole linkage. nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctyne, Azide | None (metal-free) | Bioorthogonal, suitable for live-cell labeling. nih.govnih.gov |

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments. researchgate.net Traditionally, NCL requires an N-terminal cysteine residue on one peptide and a C-terminal thioester on the other. researchgate.net However, variations of this method have been developed to expand its scope. By modifying a lysine side chain to incorporate a thiol group, it can be used as a surrogate for cysteine in NCL-type reactions. acs.orgnih.gov This allows for the ligation of peptide fragments at internal lysine positions, enabling the synthesis of branched or cyclic peptides and the site-specific incorporation of post-translational modifications. acs.orgnih.gov

Incorporation of Non-Canonical Amino Acids and Other Chemical Moieties

The versatility of the this compound scaffold extends to the incorporation of non-canonical amino acids (ncAAs) and other unique chemical moieties. This is often achieved by using a modified lysine derivative during peptide synthesis where the side chain is already functionalized with the desired group. springernature.comresearchgate.net Alternatively, post-synthetic modification of the deprotected lysine side chains can be employed.

The introduction of ncAAs can bestow novel properties upon the resulting peptide, such as enhanced stability, altered conformation, or the introduction of bioorthogonal handles for specific labeling. mdpi.comnih.gov For example, a lysine derivative containing a small bioorthogonal tag can be incorporated, allowing for highly specific subsequent chemical modifications. mdpi.com The ability to introduce a wide array of chemical functionalities through the lysine side chains makes this compound a valuable tool for creating peptides with tailored properties for various applications in chemical biology and drug discovery. researchgate.net

Advanced Research Applications of Lysine Based Branched Structures

Investigation of Supramolecular Assembly and Self-Assembling Systems

The self-assembly of peptides into ordered supramolecular structures is a cornerstone of nanoscience, mimicking biological processes to create novel materials. Branched peptides derived from lysine (B10760008) constructs are particularly effective in directing these assemblies due to their multivalency and defined spatial arrangement.

Peptides incorporating branched lysine units can self-assemble into a variety of well-defined hierarchical nanostructures. The process is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking from aromatic groups like Fmoc, and hydrophobic interactions. The branching lysine core acts as a scaffold, directing the attached peptide chains to organize into higher-order structures. These can range from simple nanofibers and nanotubes to more complex, fractal-like aggregates.

For instance, peptide amphiphiles (PAs) designed with a lysine dendron at their core can form high-aspect-ratio nanofibers under physiological conditions. This ordered assembly is critical for presenting bioactive epitopes on the nanofiber surface in a controlled manner. Spectroscopic analysis often reveals the formation of β-sheet structures, a key secondary structure motif that drives the fibrillization and stabilization of these nanomaterials.

The introduction of lysine-based branching points significantly influences the self-assembly properties of peptides. Unlike linear peptides, branched structures can act as "molecular connectors" or cross-linking agents within a self-assembled network. acs.org This multivalency enhances the connectivity and stability of the resulting nanostructures.

Research has shown that incorporating branched peptides into formulations of linear self-assembling peptides can dramatically increase the mechanical stiffness of the resulting hydrogels. acs.org The branched molecules integrate into the aggregates of linear peptides, providing connections between otherwise weakly paired β-structures. acs.org This modulation of mechanical properties is crucial for tailoring materials for specific applications without resorting to chemical cross-linking that could be harmful to biological systems. acs.org The degree of branching directly correlates with the potential for enhanced intermolecular interactions, affecting properties like gelation kinetics and the final morphology of the assembled material.

| Feature | Influence of Lysine Branching | Research Finding |

| Mechanical Stiffness | Increases hydrogel stiffness. | Branched peptides act as "molecular connectors," enhancing the biomechanics of self-assembled peptide hydrogels. acs.org |

| Nanostructure | Directs formation of hierarchical structures. | Lysine dendrons in peptide amphiphiles promote the self-assembly into nanofibers with controlled epitope presentation. |

| Bioactivity | Improves availability of functional epitopes. | Branching provides a scaffold to display bioactive sequences, improving cell adhesion on functionalized materials. |

| Degradation Rate | Can be tuned for slower degradation. | Branched peptide materials often exhibit slower degradation rates, crucial for long-term scaffolds. |

Contributions to Advanced Biomaterials Science (focused on peptide-based materials)

The versatility and biocompatibility of peptides make them ideal candidates for creating advanced biomaterials. Branched peptides, in particular, offer enhanced structural integrity and functionality, making them highly suitable for applications in tissue engineering and regenerative medicine.

Peptide-based hydrogels are three-dimensional, water-swollen networks that mimic the extracellular matrix (ECM), providing a supportive environment for cell growth and tissue regeneration. The incorporation of branched lysine structures is a key strategy for improving the mechanical properties of these hydrogels, which are often too fragile for practical use as scaffolds. acs.org

By mixing branched self-assembling peptides with their linear counterparts, researchers can create hydrogels with significantly increased stiffness. acs.org This approach allows for the modular improvement of scaffold mechanics without the need for potentially cytotoxic chemical cross-linkers. acs.org These enhanced scaffolds have been shown to support the culture of human neural stem cells, demonstrating their biocompatibility and potential for applications in regenerative medicine. acs.org Furthermore, functionalizing polymer scaffolds, such as those made from poly(glycolic acid), with coatings of self-assembling branched peptides bearing cell-adhesion motifs (e.g., RGDS) has been shown to improve the initial adhesion of primary human bladder smooth muscle cells.

The ε-amino groups of the lysine side chains in a branched structure provide multiple sites for functionalization. This allows for the attachment of various bioactive molecules, such as cell adhesion ligands, growth factors, or therapeutic agents. This multivalency is a significant advantage over linear peptides, as it can lead to enhanced cell signaling and improved biological performance.

By incorporating specific bioactive sequences, branched peptides can be tailored to elicit desired cellular responses, such as improved cell adhesion and differentiation. nih.gov This functionalization is critical for creating biomaterials that actively participate in the healing process. For example, lysine-based peptide functionalization of PLGA foams has been used to modify the surface charge, leading to more controlled DNA adsorption and sustained release, which is beneficial for gene delivery in tissue engineering applications. nih.gov

| Application | Role of Branched Lysine Structure | Example Research Finding |

| Tissue Engineering | Enhances mechanical properties of scaffolds. | The use of "lysine knots" as branching points increases the stiffness of self-assembling peptide hydrogels. acs.org |

| Drug/Gene Delivery | Provides a multivalent carrier system. | Lysine-functionalized PLGA foams allow for sustained DNA release with negligible cytotoxicity. nih.gov |

| Wound Healing | Creates a supportive and bioactive environment. | Branched peptide frameworks can be engineered to promote efficient tissue repair. nih.gov |

| Cell Adhesion | Presents multiple bioactive epitopes. | Scaffolds coated with branched peptides displaying RGDS epitopes show greater initial cell adhesion. |

Role in Proteomics Research and Isotopic Labeling

In proteomics, the precise quantification of proteins within complex biological samples is essential. Stable isotope labeling is a cornerstone technique for quantitative mass spectrometry, and lysine plays a crucial role in many of these methods.

While Fmoc-Lys(Boc)-Lys(Boc)-OH is primarily a building block for creating branched peptide structures for biomaterials, the fundamental components are central to proteomics. The synthesis of peptide standards and the metabolic labeling of proteins often rely on lysine derivatives. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method that uses metabolic incorporation of "heavy" isotopically labeled amino acids (such as ¹³C or ¹⁵N-labeled lysine and arginine) into proteins. thermofisher.com This allows for the direct comparison of protein abundance between different cell populations by mass spectrometry. thermofisher.com

Synthetic peptides containing heavy isotopes are also widely used as internal standards for the absolute quantification of specific proteins in a sample, a method known as AQUA. The synthesis of these standards is achieved through solid-phase peptide synthesis, often utilizing Fmoc-protected amino acids, including isotopically labeled Fmoc-Lys(Boc)-OH. biosyn.comcpcscientific.com

Furthermore, branched structures like poly(L-lysine) dendrimers are finding applications as calibrants for ion mobility-mass spectrometry, a technique used to characterize the size and shape of ions, which is valuable in structural proteomics. acs.org The defined structure and incremental increase in mass and size of these dendrimers make them excellent standards for instrument calibration. acs.org

| Technique | Role of Lysine Derivatives | Relevance of Branched Structures |

| SILAC | Metabolic incorporation of heavy isotope-labeled lysine for relative protein quantification. thermofisher.com | Not directly used, but relies on the same fundamental amino acid. |

| AQUA | Use of synthetic, heavy isotope-labeled lysine-containing peptides as internal standards for absolute quantification. cpcscientific.com | Synthesis of these standards utilizes Fmoc-protected lysine building blocks. |

| Mass Spectrometry Calibration | N/A | Poly(L-lysine) dendrimers serve as highly suitable calibrants for ion mobility mass spectrometry. acs.org |

| Peptide Labeling | The lysine side chain is a common site for attaching labels like biotin (B1667282) or fluorophores for various assays. nih.gov | Branched structures offer multiple sites for labeling, enhancing signal or functionality. |

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Techniques

In the field of quantitative proteomics, isotopically labeled versions of lysine derivatives are extensively utilized in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). chempep.com The technique involves growing cell cultures in media where natural ("light") amino acids are replaced with "heavy" isotopically labeled counterparts. For lysine, this typically involves derivatives labeled with carbon-13 (¹³C) and nitrogen-15 (¹⁵N). chempep.com

When a labeled building block like Fmoc-Lys(Boc)-OH (¹³C₆,¹⁵N₂) is incorporated into proteins, it introduces a distinct mass shift. chempep.com This mass difference between the heavy-labeled peptides and their light, unlabeled equivalents enables precise and accurate relative quantification of proteins using mass spectrometry. chempep.com The high chemical purity of the labeled amino acid derivative is critical for achieving reliable quantitative results in these sophisticated proteomics experiments. chempep.com

Table 1: Properties of Isotopically Labeled Fmoc-Lys(Boc)-OH for SILAC

| Property | Description | Reference |

|---|---|---|

| Isotopic Label | Uniformly labeled with six ¹³C and two ¹⁵N isotopes. | chempep.com |

| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl), base-labile. | chempep.com |

| ε-Amino Protecting Group | Boc (tert-butyloxycarbonyl), acid-labile. | chempep.com |

| Primary Application | Quantitative proteomics via mass spectrometry. | chempep.com |

| Function | Creates a distinct mass shift for relative protein quantification. | chempep.com |

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Peptides

The incorporation of stable isotopes is also highly valuable for Nuclear Magnetic Resonance (NMR) spectroscopy studies aimed at determining the three-dimensional structures of peptides and proteins. chempep.com The use of building blocks like Fmoc-Lys(Boc)-OH labeled with ¹³C and ¹⁵N significantly aids in NMR analysis. chempep.com

These isotopic labels enhance signal dispersion and help to simplify complex NMR spectra, making the process of assigning signals and resolving structures more manageable. chempep.com Furthermore, fluorinated derivatives of lysine, synthesized using Fmoc-Lys(Boc)-OH as a starting material, can be used as ¹⁹F NMR-based screening tools, expanding the utility of this compound in structural biology and drug discovery.

Exploration in Epigenetics Studies through Histone Tail Peptides

The study of epigenetics, particularly the role of post-translational modifications (PTMs) on histone proteins, heavily relies on the chemical synthesis of specific histone tail peptides. Lysine residues in histone tails are hubs for numerous PTMs, including methylation, which plays a critical role in regulating gene expression and other nuclear processes. nih.govnih.gov

Synthesis of Methylated Lysine Derivatives

To investigate the function of specific lysine methylations, researchers require synthetic peptides where a particular lysine residue is methylated. This is achieved using specialized building blocks during SPPS. A key reagent for this purpose is N-α-Fmoc-N-ε-methyl-N-ε-t.-Boc-L-lysine (Fmoc-Lys(Me,Boc)-OH). sigmaaldrich.comnih.gov

This derivative allows for the direct incorporation of a monomethylated lysine at a specific site within a peptide sequence. nih.govchemicalbook.com The synthesis of this building block can be performed concisely, for instance, through a one-pot reaction involving reductive benzylation and methylation, followed by debenzylation and Boc protection. nih.gov Once incorporated into a peptide, the Boc group is removed during the final acid-mediated cleavage from the resin, yielding the desired methylated peptide. sigmaaldrich.compeptide.com Peptides containing methylated lysines often show increased stability against enzymatic degradation, which is advantageous for biological assays. chemicalbook.com

Table 2: Key Reagents in Methylated Peptide Synthesis

| Compound Name | CAS Number | Molecular Formula | Key Application |

|---|---|---|---|

| Fmoc-Lys(Boc)-OH | 71989-26-9 | C₂₆H₃₂N₂O₆ | Standard reagent for incorporating lysine in Fmoc-SPPS. peptide.com |

Investigating Post-Translational Modifications on Histones

The synthesis of histone tail peptides containing specific PTMs is crucial for understanding the "histone code," which dictates how combinations of modifications influence chromatin structure and gene activity. nih.gov By using building blocks like Fmoc-Lys(Me,Boc)-OH, researchers can create peptides that mimic specific epigenetic states. chemicalbook.compeptide.com

These synthetic histone fragments are instrumental in studying the regulatory roles of methylated histones. peptide.com They can be used as substrates in enzymatic assays to identify and characterize the "reader" proteins that bind to specific PTMs, and the "writer" and "eraser" enzymes that add or remove them, such as histone methyltransferases and demethylases. mdpi.com Beyond methylation, this synthetic approach is also applicable to studying other novel lysine modifications like propionylation and butyrylation, which are also catalyzed by known acetyltransferases and are thought to have distinct regulatory functions. nih.govnih.gov

Analytical and Biophysical Characterization of Complex Lysine Architectures

Spectroscopic Analysis for Structural Conformation and Purity

Spectroscopic methods are indispensable for elucidating the detailed chemical structure and assessing the purity of synthetic peptides. Techniques like Nuclear Magnetic Resonance (NMR) provide atomic-level structural information, while Circular Dichroism (CD) offers insights into the molecule's conformational landscape.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the unambiguous structural confirmation of Fmoc-Lys(Boc)-Lys(Boc)-OH. Both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are used to verify the covalent structure and assess purity by identifying characteristic signals for the Fmoc, Boc, and lysine (B10760008) moieties.

The ¹H NMR spectrum provides a unique fingerprint of the molecule. Key diagnostic signals include the aromatic protons of the fluorenyl ring system (typically between 7.3 and 7.9 ppm), the protons associated with the tert-butoxycarbonyl (Boc) groups appearing as a distinct singlet (around 1.4 ppm), and various signals corresponding to the lysine backbone and side-chain protons. nih.govresearchgate.net The presence of two lysine units results in overlapping but distinguishable signal sets for the alpha, beta, gamma, delta, and epsilon protons of each residue.

¹³C NMR spectroscopy complements the proton data, providing confirmation of all carbon environments within the molecule. researchgate.net Characteristic resonances for the carbonyl carbons of the Fmoc, Boc, and carboxylic acid groups, as well as the aromatic carbons of the Fmoc group and the aliphatic carbons of the lysine side chains, are expected. The chemical shifts of these carbons are sensitive to their local electronic environment, confirming the integrity of the protecting groups and the peptide backbone. researchgate.net

Table 1: Theoretical ¹H NMR Chemical Shifts for this compound Predicted chemical shifts based on known values for constituent parts. Actual values may vary based on solvent and experimental conditions.

| Assignment | Proton Type | Expected Chemical Shift (ppm) |

| Fmoc Group | Aromatic CH | 7.60 - 7.90 |

| Fmoc Group | Aromatic CH | 7.30 - 7.45 |

| Fmoc Group | CH, CH₂ | 4.20 - 4.50 |

| Lysine Residues | α-CH | ~4.1 - 4.3 |

| Lysine Residues | ε-CH₂ (Boc-protected) | ~2.9 - 3.1 |

| Lysine Residues | β, γ, δ-CH₂ | 1.20 - 1.90 |

| Boc Groups | C(CH₃)₃ | ~1.40 |

Circular Dichroism (CD) spectroscopy is a technique used to investigate the secondary structure of peptides and proteins. nih.gov For a short, flexible dipeptide such as this compound, CD analysis is not expected to reveal canonical secondary structures like α-helices or β-sheets, which require a longer peptide chain to form stable hydrogen-bonding networks.

Instead, the far-UV CD spectrum is typically dominated by the strong electronic transitions of the aromatic Fmoc protecting group. researchgate.net Studies on short Fmoc-peptides have shown characteristic signals originating from the fluorenyl moiety, which can obscure the weaker signals from the peptide backbone. researchgate.net Therefore, while CD is a critical tool for analyzing the folding of larger peptides, its application to this specific dipeptide is primarily to confirm the absence of significant ordered secondary structure and to characterize the chiroptical contribution of the Fmoc chromophore. A detailed molecular interpretation of CD spectra for such short Fmoc-derivatives remains a complex challenge. researchgate.netnih.gov

Mass Spectrometry for Molecular Mass and Sequence Verification

Mass spectrometry (MS) is a cornerstone of peptide analysis, providing rapid and accurate determination of molecular weight and allowing for sequence verification through fragmentation analysis. Soft ionization techniques are particularly crucial for analyzing protected peptides without causing premature cleavage of the labile protecting groups. americanpeptidesociety.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideally suited for analyzing protected peptides. americanpeptidesociety.orgeuropeanpharmaceuticalreview.com It allows for the accurate mass determination of this compound, confirming its elemental composition. In positive ion mode, the compound is typically observed as protonated molecular ions [M+H]⁺, as well as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov The presence of multiple basic sites can also lead to multiply charged ions, such as [M+2H]²⁺. nih.gov

Tandem mass spectrometry (ESI-MS/MS) provides further structural confirmation through controlled fragmentation of a selected precursor ion. nih.gov For Fmoc-protected peptides, a characteristic fragmentation pathway involves the neutral loss of the Fmoc group as dibenzofulvene. Subsequent fragmentation along the peptide backbone produces b- and y-type ions that can confirm the sequence of the lysine residues. The presence of the Boc groups on the side chains also influences the fragmentation pattern. nih.gov

Table 2: Expected Molecular Ion Peaks for this compound in ESI-MS Molecular Formula: C₄₇H₆₂N₄O₁₁ | Monoisotopic Mass: 862.44 Da

| Ion Species | Charge (z) | Expected m/z |

| [M+H]⁺ | +1 | 863.45 |

| [M+Na]⁺ | +1 | 885.43 |

| [M+K]⁺ | +1 | 901.40 |

| [M+2H]²⁺ | +2 | 432.23 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization method widely used for peptide analysis due to its speed and tolerance for complex mixtures. americanpeptidesociety.org It typically generates singly charged ions [M+H]⁺, which simplifies spectral interpretation. shimadzu.com

A critical consideration when analyzing protected peptides with MALDI-TOF MS is the choice of matrix. Research has shown that commonly used acidic matrices, such as 2,5-dihydroxybenzoic acid (DHB), can cause partial cleavage of acid-labile side-chain protecting groups like Boc. nih.gov This on-plate degradation can lead to misinterpretation of the sample's purity and identity. To mitigate this, the use of neutral or less acidic matrices, such as 2,4,6-trihydroxyacetophenone (THAP), is recommended for the analysis of peptides bearing acid-sensitive functionalities. nih.gov This demonstrates the potential of MALDI-TOF MS for reliable analysis when appropriate experimental conditions are chosen. nih.gov

Chromatographic Methods for Purification and Homogeneity Assessment

Chromatographic techniques are essential for both the purification of the target compound from synthetic byproducts and for the final assessment of its homogeneity. High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing protected peptides.

Reversed-Phase HPLC (RP-HPLC) is the most common chromatographic method used for this compound. uci.edu The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase. A gradient of increasing organic solvent (usually acetonitrile) in an aqueous solvent system, often containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the compound from the column. nih.gov

The purity of the compound is assessed by analyzing the resulting chromatogram. A high degree of homogeneity is indicated by the presence of a single, sharp, and symmetrical peak at a characteristic retention time. The high hydrophobicity conferred by the Fmoc and Boc groups results in a relatively long retention time under standard RP-HPLC conditions. This method is highly sensitive and can detect minute impurities, making it the gold standard for purity assessment in peptide synthesis. ajpamc.comphenomenex.com

Table 3: Typical RP-HPLC Conditions for Analysis

| Parameter | Condition |

| Column | C18, 3.5-5 µm particle size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) |

| Gradient | Linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 min) |

| Flow Rate | ~1.0 mL/min for analytical scale |

| Detection | UV Absorbance at 220 nm and/or 265 nm |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and purification of protected peptides like this compound. Given the hydrophobic nature of the Fmoc and Boc protecting groups, reversed-phase HPLC (RP-HPLC) is the most common modality employed.

For analytical purposes, RP-HPLC is used to assess the purity of the synthesized compound. A small amount of the sample is injected onto a column packed with a nonpolar stationary phase (typically C8 or C18 silica). Elution is achieved by applying a gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase, usually containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. The peptide is detected by its absorbance in the UV region, with the Fmoc group providing a strong chromophore around 265 nm. A high-purity sample will exhibit a single major peak.

Preparative HPLC operates on the same principles but utilizes larger columns and higher flow rates to handle gram-scale quantities of material. nih.gov This allows for the isolation of the target peptide from impurities generated during synthesis, such as deletion sequences or incompletely deprotected products. bachem.com Fractions are collected as the eluent exits the column, and those containing the pure product are identified by analytical HPLC, pooled, and typically lyophilized. nih.gov

Table 1: Representative HPLC Conditions for this compound

| Parameter | Analytical RP-HPLC | Preparative RP-HPLC |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Gradient | 5-95% B over 30 min | 30-70% B over 60 min |

| Flow Rate | 1.0 mL/min | 20.0 mL/min |

| Detection | UV at 265 nm | UV at 280 nm |

| Expected Retention | Highly retained due to hydrophobicity | Elutes at moderate acetonitrile concentration |

Gel Filtration Chromatography for Size and Aggregate Characterization

Gel Filtration Chromatography, also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their hydrodynamic radius. lcms.cz While it is most widely used for large biomolecules like proteins to detect and quantify aggregates, nih.gov it can also provide insights into the oligomerization or aggregation state of smaller molecules like this compound under specific conditions. acs.orgnih.gov

In this method, a column is packed with a porous matrix of inert beads. manchester.ac.uk When a sample is passed through the column, larger molecules that cannot enter the pores of the beads are excluded and travel through the column more quickly, eluting first. Smaller molecules can diffuse into the pores, taking a longer, more tortuous path, and therefore elute later. manchester.ac.uk

For a compound like this compound, which is prone to self-assembly, SEC can be used to characterize the presence of dimers, trimers, or higher-order aggregates in solution. By comparing the elution volume of the sample to that of known molecular weight standards, an apparent molecular weight of the assembled species can be estimated. This is particularly useful for studying the initial stages of self-assembly or for characterizing aggregates that may form during storage or under specific solvent conditions.

Table 2: Conceptual Gel Filtration Parameters for Aggregate Analysis

| Parameter | Description |

|---|---|

| Column | High-resolution SEC column suitable for small molecules/peptides (e.g., Superdex Peptide, Sephadex LH-20) |

| Mobile Phase | Solvent in which aggregation is being studied (e.g., aqueous buffer, organic solvent mixture) |

| Flow Rate | Low flow rate to allow for diffusion and separation (e.g., 0.5 mL/min) |

| Detection | UV at 265 nm |

| Expected Elution Profile | Higher-order aggregates would elute earlier (smaller elution volume), while the monomeric form would elute later (larger elution volume). |

Advanced Microscopy Techniques for Morphological Characterization of Self-Assembled Structures

The propensity of Fmoc-dipeptides to self-assemble into ordered nanostructures is a key area of research. Advanced microscopy techniques are crucial for visualizing these structures and understanding the underlying assembly mechanisms. manchester.ac.uk The bulky, aromatic Fmoc group often drives this assembly through π-π stacking interactions, leading to the formation of various morphologies. acs.org

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful technique for the high-resolution imaging of nanoscale materials. It is widely used to characterize the morphology of self-assembled peptide structures. nih.gov For analysis, a dilute solution of the self-assembled peptide is typically deposited onto a TEM grid (a small copper grid coated with a thin film of carbon). After the solvent evaporates, the sample is often negatively stained with a solution of a heavy metal salt (e.g., uranyl acetate) to enhance contrast. The electron-dense stain surrounds the peptide nanostructures, which appear as bright objects against a dark background.

Studies on related Fmoc-lysine and Fmoc-dipeptide systems have revealed the formation of various morphologies, including long, entangled nanofibers, ribbons, and nanotubes. researchgate.net TEM images provide direct evidence of these structures and allow for the measurement of their dimensions, such as width and length, which are critical for understanding how molecular design influences macroscopic properties like hydrogel formation. acs.org

Table 3: Typical Morphological Data from TEM Analysis of Fmoc-Dipeptide Assemblies

| Morphology | Typical Width (nm) | Typical Length (µm) | Observations |

|---|---|---|---|

| Nanofibers | 5 - 20 | 0.5 - 10 | Often form entangled networks, characteristic of hydrogels. |

| Nanoribbons | 20 - 100 | 1 - 5 | Flat, tape-like structures, may exhibit twisting. |

| Nanotubes | 10 - 50 (outer diameter) | 0.2 - 2 | Hollow, cylindrical structures. |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is another high-resolution imaging technique that provides three-dimensional topographical information about a sample's surface. Unlike TEM, AFM does not require a vacuum and can be performed on samples in air or even in liquid. This makes it particularly suitable for studying peptide self-assembly processes under near-physiological conditions.

In AFM, a sharp tip at the end of a flexible cantilever is scanned across the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured by a laser system to create a topographical map of the surface. For this compound, a solution of the self-assembled material would be deposited onto an atomically flat surface, such as mica or highly ordered pyrolytic graphite (B72142) (HOPG), and allowed to dry before imaging.

AFM provides quantitative data on the height, width, and periodicity of the self-assembled structures. nih.gov This is complementary to TEM, as it gives precise vertical dimension information, which can be difficult to obtain from the 2D projections of TEM. For instance, AFM can distinguish between flat nanoribbons and cylindrical nanofibers by their height profiles. These detailed structural insights are essential for correlating the molecular architecture with the resulting nanoscale morphology.

Table 4: Representative Morphological Data from AFM Analysis of Self-Assembled Fmoc-Peptides

| Morphology | Typical Height (nm) | Typical Width (nm) | Surface Characteristics |

|---|---|---|---|

| Nanofibers | 3 - 10 | 10 - 30 | Cylindrical, may show periodic twisting. |

| Nanoribbons | 1 - 5 | 50 - 200 | Flat top surface, well-defined edges. |

| Globular Aggregates | 5 - 50 | 20 - 200 | Spherical or irregular aggregates, often seen as precursors to fiber formation. |

Theoretical and Computational Approaches in Lysine Based Peptide Design

Molecular Modeling and Dynamics Simulations of Branched Peptides and Dendrimers

Molecular modeling and molecular dynamics (MD) simulations are powerful tools to investigate the three-dimensional structures and dynamic behavior of lysine-based branched peptides and dendrimers at an atomic level. researchgate.netwseas.org These computational techniques provide insights into conformational landscapes, solvent accessibility, and the influence of environmental factors such as pH. rsc.org

Atomistic MD simulations have been employed to study poly(L-lysine) (PLL) dendrimers, revealing how their structural properties evolve with increasing generations (i.e., layers of branching). rsc.org Key parameters analyzed in these simulations include the radius of gyration (Rg), which indicates the compactness of the molecule, and the solvent accessible surface area (SASA), which provides information about the exposure of the molecule to the solvent. rsc.org For instance, as the generation of a lysine (B10760008) dendrimer increases, its structure tends to become more globular and densely packed. acs.org

The choice of force field is critical for the accuracy of MD simulations of peptides. nih.govdigitellinc.com Commonly used force fields for protein and peptide simulations include AMBER, CHARMM, and GROMOS. wseas.orgnaun.org These force fields are sets of parameters that define the potential energy of the system and are essential for simulating the interactions between atoms.

Table 1: Illustrative Data from Molecular Dynamics Simulations of Poly-L-Lysine (PLL) Dendrimers

| Dendrimer Generation | Radius of Gyration (Rg) in Š(Low pH) | Solvent Accessible Surface Area (SASA) in Ų (Low pH) |

| G1 | 8.2 | 1250 |

| G2 | 11.5 | 2400 |

| G3 | 15.1 | 4500 |

| G4 | 19.8 | 8200 |

| G5 | 25.3 | 14500 |

| G6 | 31.6 | 25000 |

This table presents illustrative data based on findings from studies on poly-L-lysine dendrimers to demonstrate the type of information obtained from molecular dynamics simulations. The values are approximations derived from published research and show general trends. rsc.org

MD simulations have also been used to study the effect of pH on the conformation of deprotected PLL dendrimers. At low pH, the terminal amino groups are protonated, leading to electrostatic repulsion that results in a more extended conformation. Conversely, at high pH, the deprotonated amino groups lead to a more compact structure. rsc.org Furthermore, simulations can elucidate the interactions between lysine dendrimers and other molecules, such as therapeutic peptides, providing a basis for their application as drug delivery vehicles. wseas.orgnaun.org

Computational Design of Functional Lysine-Containing Architectures

Computational design strategies are increasingly being used to create novel lysine-containing peptides and dendrimers with specific functions. frontiersin.org These approaches leverage our understanding of peptide structure and interactions to rationally design molecules with desired properties, such as high binding affinity to a biological target or specific self-assembly characteristics.

One approach in computational peptide design involves using bioinformatics tools to narrow down the vast sequence space to a manageable number of candidates. frontiersin.org For branched structures, computational methods can help in selecting the optimal branching points and the length of the peptide chains to achieve a desired architecture and functionality. For example, tetravalent peptides with a branched lysine core have been designed to exhibit potent antifungal properties. researchgate.net

Rosetta, a widely used software suite for macromolecular modeling, has been instrumental in the computational design of peptides. frontiersin.org It can be used to predict the structure of designed peptides and their interactions with target proteins. Machine learning algorithms are also emerging as powerful tools in peptide design, capable of learning from existing data to propose new peptide sequences with enhanced activities. frontiersin.org

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. mdpi.com Computational methods play a crucial role in modern SAR studies by providing insights that can guide the synthesis of more potent and selective compounds. nih.gov

For lysine-containing peptides, computational SAR studies can involve techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling. nih.gov Molecular docking predicts the preferred orientation of a peptide when bound to a target receptor, allowing researchers to identify key interactions that contribute to its activity. nih.gov This information can then be used to design new peptides with improved binding affinities.

QSAR models use statistical methods to correlate the structural or physicochemical properties of a series of compounds with their biological activities. mdpi.com For example, a QSAR study on antioxidant peptides identified that the presence of certain amino acids, including lysine, contributed significantly to their antioxidant capacity. mdpi.com In the context of lysine-based inhibitors of enzymes like lysine-specific demethylase 1 (LSD1), SAR studies have been used to identify the key amino acid residues and structural motifs responsible for their inhibitory activity. nih.gov These computational approaches help in the rational design of more effective therapeutic peptides.

Emerging Research Directions and Future Perspectives

Development of Next-Generation Lysine-Based Building Blocks

The development of novel lysine-based building blocks is a vibrant area of research aimed at overcoming the limitations of current protecting group strategies and expanding the functional repertoire of synthetic peptides. While the Fmoc/Boc combination is robust and widely used, researchers are exploring new protecting groups to offer alternative deprotection schemes and introduce additional functionalities. chempep.comnbinno.com

Next-generation protecting groups for lysine (B10760008) are being designed to be removable under increasingly mild and specific conditions, which is crucial for the synthesis of complex peptides and post-synthesis modifications. iris-biotech.de For instance, researchers have developed protecting groups that are labile to specific enzymes or light, allowing for orthogonal deprotection in the presence of other sensitive functional groups. nih.govacs.org Additionally, new protecting groups are being developed that can be removed under conditions compatible with green chemistry principles, reducing the reliance on hazardous reagents. acs.orgopenaccesspub.org

Furthermore, research is focused on creating lysine derivatives with novel side-chain functionalities. These include lysine analogues with altered chain lengths to probe the effects on biological activity, as well as derivatives containing bioorthogonal handles for specific ligation or labeling. researchgate.netnih.gov These "clickable" lysine analogues, for example, allow for the precise attachment of molecules like imaging agents or drugs after the peptide has been synthesized. nih.gov

The table below summarizes some of the key advancements in next-generation lysine protecting groups.

| Protecting Group Class | Cleavage Condition | Key Advantages | Representative Examples |

| Photolabile | UV Light | High spatial and temporal control of deprotection. | Nitroveratryloxycarbonyl (Nvoc) |

| Enzyme-cleavable | Specific Enzymes | Extreme selectivity and mild, biocompatible deprotection. | Phenylacetoxybenzyloxycarbonyl (PhAcOZ) |

| Hydrazinolysis-labile | Hydrazine | Orthogonal to both acid- and base-labile groups. iris-biotech.de | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) iris-biotech.de |

| Mildly Acidic Cleavable | Dilute Trifluoroacetic Acid (TFA) | Allows for on-resin side-chain modification. iris-biotech.de | Methyltrityl (Mtt), Methoxytrityl (Mmt) iris-biotech.de |

Integration with Automated Synthesis Platforms for High-Throughput Production

The demand for synthetic peptides in drug discovery, proteomics, and materials science has driven the development of sophisticated automated synthesis platforms. beilstein-journals.orgnih.gov These platforms, which are compatible with building blocks like Fmoc-Lys(Boc)-Lys(Boc)-OH, have revolutionized peptide synthesis by enabling high-throughput production with increased reliability and reduced manual labor. americanpeptidesociety.orgaurorabiomed.com

Automated solid-phase peptide synthesis (SPPS) systems offer numerous advantages over manual synthesis. biotage.com They ensure precise and repeatable cycles of deprotection, coupling, and washing, which minimizes human error and leads to higher purity of the crude peptide. americanpeptidesociety.org Modern automated synthesizers also incorporate features like microwave heating to accelerate coupling reactions, which is particularly beneficial for sterically hindered amino acids or "difficult" sequences that are prone to aggregation. americanpeptidesociety.orggenscript.com

High-throughput platforms can synthesize hundreds or even thousands of peptides simultaneously, creating large peptide libraries for screening purposes, such as epitope mapping or drug candidate identification. genscript.combiotage.com This capability for parallel synthesis is a significant driver of innovation in peptide-based research. biotage.com The integration of robust building blocks like this compound with these automated systems is critical for ensuring the efficient and reliable production of these peptide libraries. beilstein-journals.orgnih.gov

The following table highlights the key features and benefits of modern automated peptide synthesis platforms.

| Feature | Benefit |

| Robotic Fluid Handling | Precise delivery of reagents and solvents, ensuring reproducibility. americanpeptidesociety.org |

| Parallel Reaction Vessels | Enables simultaneous synthesis of multiple peptides for high-throughput screening. biotage.com |

| Microwave Heating | Accelerates reaction times and improves coupling efficiency for difficult sequences. americanpeptidesociety.orggenscript.com |

| Real-time Monitoring | Allows for in-process adjustments and optimization of synthesis protocols. americanpeptidesociety.org |

| Software Control | Customizable protocols, safety checks, and detailed logging of synthesis parameters. americanpeptidesociety.org |

Expansion into Novel Bio-conjugation and Bio-sensing Applications

The unique chemical properties of the lysine side chain make it a valuable target for bioconjugation, and building blocks like this compound are instrumental in creating peptides for these applications. chempep.com After synthesis and deprotection of the Boc groups, the primary amino groups on the lysine side chains can be selectively modified to attach a wide variety of molecules, including fluorescent dyes, biotin (B1667282), and polyethylene (B3416737) glycol (PEG) chains. chempep.comnbinno.com

In the field of biosensing, peptides containing specifically placed lysine residues can be functionalized to create highly sensitive and selective detection agents. nih.gov For example, a peptide can be designed to bind to a specific biomarker, and the lysine side chains can be used to attach a reporter molecule that signals the binding event. Lysine-based biosensors are being developed for a range of applications, from medical diagnostics to environmental monitoring. nih.govresearchgate.net

Furthermore, the development of "clickable" chemistry has opened up new avenues for lysine-based bioconjugation. By incorporating lysine analogues with bioorthogonal functional groups (e.g., azides or alkynes) into a peptide sequence, researchers can perform highly specific and efficient ligation reactions to attach other molecules, even in complex biological environments. nih.goviris-biotech.dersc.org This has significant implications for the development of targeted drug delivery systems, in vivo imaging agents, and novel biomaterials. mdpi.com

Challenges and Opportunities in Scalable Synthesis of Complex Lysine Architectures

While automated synthesis has greatly improved the efficiency of peptide production, the scalable synthesis of complex lysine architectures presents ongoing challenges. biosynth.commblintl.com Long peptides, peptides with multiple lysine modifications, and those with a high degree of branching can be difficult to synthesize in high purity and yield, even with modern techniques. biosynth.comfrontiersin.org

One of the primary challenges is the potential for aggregation of the growing peptide chain on the solid support, particularly for hydrophobic sequences. frontiersin.orgnih.gov This can lead to incomplete reactions and difficult purification. mblintl.com The synthesis of peptides with complex branching patterns, which often utilize lysine as a branching point, requires careful planning of protecting group strategies to ensure selective deprotection and coupling at the desired positions. chempep.com

Despite these challenges, there are significant opportunities for innovation. The development of novel resins and linkers that improve the solubility of the peptide-resin conjugate can help to mitigate aggregation. biosynth.com The use of "difficult sequence" disruption elements, such as the incorporation of pseudoproline dipeptides, can also improve synthesis outcomes. mblintl.com Furthermore, advances in purification techniques, such as high-performance flash chromatography and automated parallel purification, are helping to address the bottleneck of purifying complex peptide mixtures. biotage.com As the demand for complex peptide architectures grows, so too will the development of innovative solutions to overcome the challenges of their synthesis and purification. acs.org

Q & A

Q. What are the recommended storage conditions for Fmoc-Lys(Boc)-Lys(Boc)-OH to ensure long-term stability?

- Methodological Answer: Store the compound as a lyophilized powder at -20°C in a desiccated environment to prevent hydrolysis or degradation. For solvent-based preparations (e.g., DMSO stock solutions), aliquot and store at -80°C to minimize freeze-thaw cycles, which can degrade the compound. Avoid exposure to moisture, as the Boc and Fmoc groups are acid-labile and sensitive to hydrolysis .

Q. How can researchers assess the purity of this compound, and what are common impurities to monitor?

- Methodological Answer: Purity is typically evaluated via reverse-phase HPLC (≥99% purity threshold) and thin-layer chromatography (TLC) (≥98% purity). Common impurities include:

Q. What are the standard protocols for dissolving this compound in organic solvents for peptide synthesis?

- Methodological Answer: The compound is soluble in chloroform, dichloromethane (DCM), DMSO, and acetone . For solid-phase peptide synthesis (SPPS), dissolve in DMF or NMP (5–10 mL/g concentration). Vortex gently and warm to 40°C if necessary. Pre-activate with coupling reagents (e.g., HOBt/DIEA) before adding to resin-bound peptides to improve solubility and reaction efficiency .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when incorporating this compound into solid-phase peptide synthesis (SPPS)?

- Methodological Answer: The dual Boc groups on lysine residues introduce steric hindrance, requiring optimized conditions:

Q. What strategies mitigate side reactions during the deprotection of Boc groups in this compound under acidic conditions?

- Methodological Answer: Boc deprotection with 20–50% trifluoroacetic acid (TFA) in DCM requires:

- Scavengers (e.g., triisopropylsilane, water) to suppress carbocation-mediated side reactions.

- Short exposure times (≤30 minutes) to minimize premature Fmoc cleavage.

- Post-deprotection neutralization with 5% DIEA in DMF to stabilize the free ε-amino group. Validate completeness via HPLC or mass spectrometry .

Q. How does the dual Boc protection on lysine residues influence the structural conformation of synthesized peptides, and what analytical methods validate these effects?

- Methodological Answer: The bulky Boc groups restrict backbone flexibility, favoring α-helical or β-sheet conformations in peptides. To analyze:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.